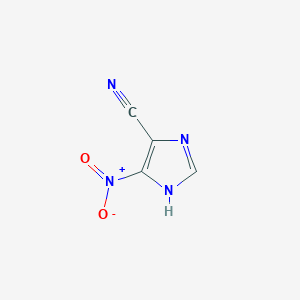
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
描述
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. It is a derivative of cyclohexadiene with an amino group and a carboxylic acid group protected by a Boc (tert-butoxycarbonyl) group. This compound is primarily used in proteomics research and various synthetic applications in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid typically involves the following steps:
Starting Material: Cyclohexadiene is used as the starting material.
Protection of Amino Group: The amino group is protected using a Boc group through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Carboxylation: The protected amino cyclohexadiene undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into other functional groups.
Substitution: Substitution reactions can be used to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid.
Substitution Products: Compounds with different protecting groups or functional groups.
科学研究应用
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein structure and function, particularly in proteomics research.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism by which Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid exerts its effects depends on its specific application. In proteomics research, it is used to protect amino groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the precise modification of peptides and proteins.
Molecular Targets and Pathways:
Proteins and Peptides: The compound interacts with amino acids and peptide chains, facilitating the synthesis and modification of proteins.
Enzymes: It may act as a substrate or inhibitor for certain enzymes involved in biochemical pathways.
相似化合物的比较
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is similar to other amino acid derivatives and protecting groups used in organic synthesis. Some similar compounds include:
Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid: Another protecting group with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
5-amino-1,3-cyclohexadiene-1-carboxylic acid: The unprotected form of the compound.
Boc-protected amino acids: Other amino acids with Boc protection, such as Boc-lysine or Boc-arginine.
Uniqueness: this compound is unique due to its specific structure and reactivity, making it suitable for certain applications where other protecting groups may not be as effective.
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUNIWMPWYOJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1530917.png)
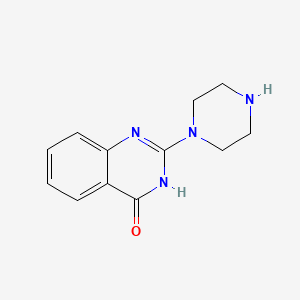
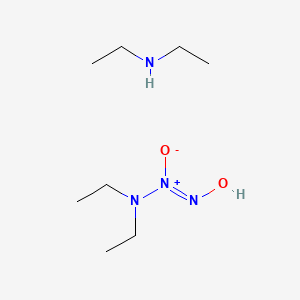

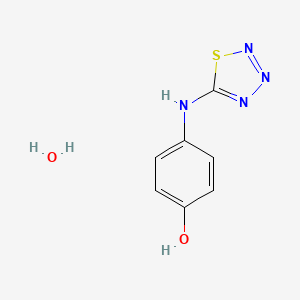
![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)
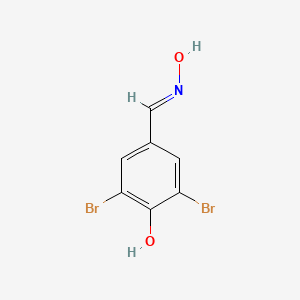
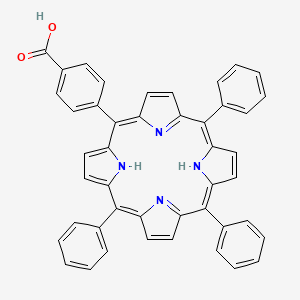
![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)
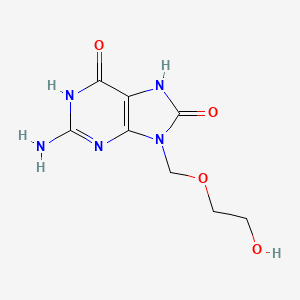
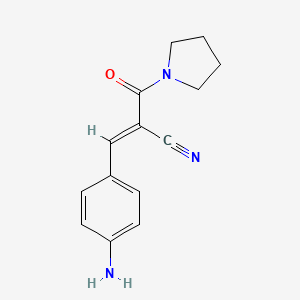
![4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride](/img/structure/B1530934.png)
